molecular formula C11H9NO3 B11900096 N-(1-oxo-1H-isochromen-3-yl)acetamide CAS No. 28519-73-5

N-(1-oxo-1H-isochromen-3-yl)acetamide

Cat. No.: B11900096
CAS No.: 28519-73-5
M. Wt: 203.19 g/mol
InChI Key: OGUGCQTVHBNNDG-UHFFFAOYSA-N
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Description

N-(1-oxo-1H-isochromen-3-yl)acetamide is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of isocoumarins, which are lactones derived from isochromene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1H-isochromen-3-yl)acetamide typically involves the reaction of 3-acetyl-1H-isochromen-1-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1H-isochromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-(1-oxo-1H-isochromen-3-yl)acetamide exerts its effects involves the interaction with cellular pathways and molecular targets. For instance, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells. This involves the activation of caspases and the disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8yl)acetamide
  • N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide

Uniqueness

N-(1-oxo-1H-isochromen-3-yl)acetamide stands out due to its unique structural features and the specific biological activities it exhibits. Compared to other isocoumarin derivatives, it has shown distinct cytotoxic effects against certain cancer cell lines while being less toxic to non-tumorigenic cells .

Properties

CAS No.

28519-73-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(1-oxoisochromen-3-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-10-6-8-4-2-3-5-9(8)11(14)15-10/h2-6H,1H3,(H,12,13)

InChI Key

OGUGCQTVHBNNDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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